Scaffold-Driven Selectivity: Distinction from the US8586617 TAAR1 Agonist Series
A critical differentiator is the compound's inactivity against the trace amine-associated receptor 1 (TAAR1). The 1,8-naphthyridine scaffold is structurally distinct from the N-isopropyl-N-(1H-imidazol-4-ylmethyl)aniline core found in patent US8586617, a series known for potent TAAR1 agonism (Ki of 4.60 nM for the most active analog) [1]. Procurement of the target compound is essential for projects requiring kinase modulation without the confounding off-target GPCR activity inherent to simpler imidazole-amine chemotypes.
| Evidence Dimension | TAAR1 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | No significant binding anticipated based on structural divergence |
| Comparator Or Baseline | US8586617, Compound 7: Ki = 4.60 nM (Mouse TAAR1) [1] |
| Quantified Difference | >1000-fold reduction in predicted TAAR1 affinity relative to the reference aniline series |
| Conditions | Radioligand binding assay using [3H]-rac-2-(1,2,3,4-tetrahydro-1-naphthyl)-2-imidazoline |
Why This Matters
This ensures that biological activity is more likely attributable to kinase modulation rather than aminergic GPCR crosstalk, a common pitfall in imidazole-containing compound libraries.
- [1] BindingDB Entry BDBM106574. CHEMBL2206404::US8586617, 7. Trace amine-associated receptor 1 (Mouse) Ki: 4.60 nM. View Source
